3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate
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Overview
Description
3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the specific substituents, such as ethylation, methylation, and carboxylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted indolizine derivatives
Scientific Research Applications
3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, its hydroxy and carboxylate groups can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral properties.
Uniqueness
3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-O-ethyl 8-O-methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-20-12(17)8-5-4-7-11(13(18)19-2)9(15)6-10(16)14(7)8/h6,8,15H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKEOPDNAGJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C(=CC(=O)N12)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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